molecular formula C11H15NO B14812857 3-Cyclopropoxy-N,2-dimethylaniline CAS No. 1243328-61-1

3-Cyclopropoxy-N,2-dimethylaniline

Cat. No.: B14812857
CAS No.: 1243328-61-1
M. Wt: 177.24 g/mol
InChI Key: YGBLMZYSRGWFPP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,2-dimethylaniline is an organic compound with the molecular formula C11H15NO and a molar mass of 177.245 g/mol . This compound features a cyclopropoxy group attached to the nitrogen atom of a dimethylaniline structure. It is a derivative of aniline, which is a fundamental building block in organic chemistry.

Preparation Methods

The synthesis of 3-Cyclopropoxy-N,2-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

3-Cyclopropoxy-N,2-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring, leading to the formation of nitro or halogenated derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Cyclopropoxy-N,2-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-N,2-dimethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1243328-61-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-N,2-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-10(12-2)4-3-5-11(8)13-9-6-7-9/h3-5,9,12H,6-7H2,1-2H3

InChI Key

YGBLMZYSRGWFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CC2)NC

Origin of Product

United States

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